3',4'-Difluoro[1,1'-biphenyl]-2-amine
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Overview
Description
3’,4’-Difluoro[1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms attached to the biphenyl structure, specifically at the 3’ and 4’ positions, and an amine group at the 2-position. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 3’,4’-Difluoro[1,1’-biphenyl]-2-amine are currently unknown
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3’,4’-Difluoro[1,1’-biphenyl]-2-amine . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Difluoro[1,1’-biphenyl]-2-amine typically involves the following steps:
Halogenation: The introduction of fluorine atoms into the biphenyl structure can be achieved through halogenation reactions. This often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amination: The introduction of the amine group at the 2-position can be carried out through nucleophilic substitution reactions. This may involve the use of amine sources such as ammonia or primary amines under suitable reaction conditions.
Industrial Production Methods
Industrial production of 3’,4’-Difluoro[1,1’-biphenyl]-2-amine may involve large-scale halogenation and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Difluoro[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Electrophilic Substitution: The biphenyl core can participate in electrophilic substitution reactions, such as nitration and sulfonation, due to the presence of electron-donating and electron-withdrawing groups.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield corresponding amines or hydrazines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) under controlled temperature conditions.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Nucleophilic Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydrazines.
Scientific Research Applications
3’,4’-Difluoro[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
3’,4’-Difluoro[1,1’-biphenyl]-2-amine can be compared with other similar compounds, such as:
3,3’-Difluoro[1,1’-biphenyl]-4,4’-diamine: Similar biphenyl structure with fluorine atoms at different positions and additional amine groups.
3,4-Difluoro-1,1’-biphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
4,4’-Difluorobiphenyl: Fluorine atoms at the 4,4’ positions, which may result in different electronic and steric properties.
The uniqueness of 3’,4’-Difluoro[1,1’-biphenyl]-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHHGKVFBPGNTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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